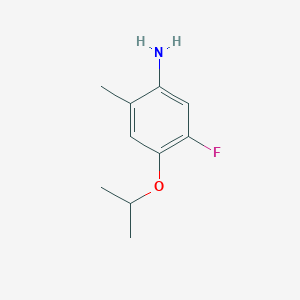

5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline

Description

5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FNO. It features a fluorine atom at the 5-position, a methyl group at the 2-position, and an isopropyloxy group at the 4-position of the aniline backbone. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, where fluorine and ether substituents enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

5-fluoro-2-methyl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H14FNO/c1-6(2)13-10-4-7(3)9(12)5-8(10)11/h4-6H,12H2,1-3H3 |

InChI Key |

DAAIEYGUPYMMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Followed by Reduction

This two-step method involves introducing the isopropoxy group via nucleophilic substitution, followed by nitro-group reduction:

Step 1: Nitro-Displacement with Isopropoxide

Starting with 1-chloro-5-fluoro-2-methyl-4-nitrobenzene, the chlorine atom at the 4-position is replaced by isopropoxy using potassium tert-butoxide (PTB) in methanol/toluene at 0–20°C. This yields 5-fluoro-2-methyl-4-(propan-2-yloxy)-1-nitrobenzene.

Step 2: Catalytic Hydrogenation or Iron-Mediated Reduction

The nitro group is reduced to an amine using:

- Iron powder and HCl in ethanol/water under reflux (70% yield).

- Palladium-catalyzed hydrogenation under ambient pressure (higher purity, >90% yield).

Protection-Nitration-Deprotection Strategy

For regioselective nitration, a protecting-group approach ensures precise functionalization:

Step 1: Acetylation of 4-Fluoro-2-methylaniline

The amine group is protected using acetic anhydride to form N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Nitration

Nitration with fuming HNO₃ in H₂SO₄ at 0°C introduces the nitro group at the 5-position, yielding N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide.

Step 3: Deprotection and Isopropoxy Substitution

Hydrolysis with HCl/MeOH removes the acetyl group, followed by nucleophilic substitution with isopropanol under basic conditions.

| Parameter | Conditions |

|---|---|

| Key Reagents | Acetic anhydride (Step 1); HNO₃/H₂SO₄ (Step 2); HCl/MeOH (Step 3) |

| Temperature | 0°C (nitration); reflux (deprotection) |

| Yield | 73–78% (over three steps) |

Direct Coupling via Ullmann or Buchwald-Hartwig Reactions

Palladium-catalyzed coupling offers a one-pot route for introducing the isopropoxy group:

Protocol

5-Fluoro-2-methyl-4-bromoaniline is reacted with isopropanol using:

- CuI/L-proline catalyst in DMSO at 110°C (Ullmann-type coupling).

- Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene (Buchwald-Hartwig amination).

| Parameter | Conditions |

|---|---|

| Catalysts | CuI/L-proline or Pd(OAc)₂/Xantphos |

| Solvent | DMSO (Ullmann); toluene (Buchwald-Hartwig) |

| Yield | 65–85% |

Comparative Analysis of Methods

Key Spectral Data

- ¹H NMR (DMSO-d₆) : δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.18 (m, 2H), 5.11 (bs, 2H), 1.99 (s, 3H).

- MS (ESI) : m/z 183.22 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aniline derivatives on cellular processes and enzyme activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The isopropoxy group contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Electronic and Steric Effects

- Fluorine Substituents: The presence of fluorine at the 5-position in the target compound enhances electron-withdrawing effects, increasing resistance to oxidative degradation compared to non-fluorinated analogues like 4-(propan-2-yloxy)aniline .

- Ether vs.

- Chloro vs.

Spectroscopic and Crystallographic Behavior

- Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline ) demonstrate that substituent positioning significantly alters dipole moments and crystal packing . This suggests that the target compound’s 4-isopropyloxy group may stabilize its solid-state structure via van der Waals interactions.

Biological Activity

5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the 5-position of the aniline ring, a methyl group at the 2-position, and a propan-2-yloxy substituent at the 4-position. This specific arrangement is crucial for its biological activity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have reported IC50 values in the low micromolar range, indicating potent inhibition of cell proliferation. For instance, it has shown effectiveness against L1210 mouse leukemia cells with IC50 values demonstrating strong inhibitory activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <1.0 | Inhibition of DNA synthesis |

| MCF-7 (breast cancer) | 0.5 | Induction of apoptosis |

| HCT-116 (colon cancer) | 0.8 | Cell cycle arrest |

The mechanisms underlying the cytotoxic effects of this compound appear multifaceted:

- DNA Fragmentation : The compound induces DNA fragmentation in cancer cells, which is a hallmark of apoptosis.

- Regulation of Apoptotic Pathways : It down-regulates anti-apoptotic proteins such as Bcl-2 while up-regulating pro-apoptotic proteins like P53 and Bax, promoting programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, preventing further proliferation of cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Fluorine Substitution : The presence of fluorine at the 5-position enhances lipophilicity and may improve binding affinity to biological targets.

- Alkoxy Group Variations : Altering the propan-2-yloxy group can significantly affect the compound's solubility and permeability, impacting its overall bioavailability and efficacy.

Comparative SAR Data

| Substituent | Effect on Activity |

|---|---|

| Fluorine at 5-position | Increases potency |

| Methyl at 2-position | Essential for maintaining activity |

| Variations in alkoxy groups | Alters solubility and binding affinity |

Case Studies

A study conducted on various derivatives of aniline compounds highlighted that those with similar structural motifs to this compound exhibited promising anticancer activities. Notably, derivatives with enhanced hydrophobic characteristics showed improved cytotoxicity against resistant cancer cell lines .

Q & A

Basic Synthesis and Optimization

Q: What are common synthetic routes for preparing 5-Fluoro-2-methyl-4-(propan-2-yloxy)aniline, and how can reaction conditions be optimized for yield? A: This compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro or halogen group on the aromatic ring with isopropoxy or methyl groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a standard approach . Optimization involves adjusting solvent polarity, temperature, and catalyst selection. For fluorinated analogs, anhydrous conditions are critical to prevent dehalogenation. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .

Advanced Reaction Mechanisms

Q: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions? A: The fluorine atom’s strong electron-withdrawing effect activates the aromatic ring for electrophilic substitution at specific positions, while the bulky isopropoxy group introduces steric hindrance, directing reactions to the ortho or para positions relative to the amine. Computational studies (e.g., DFT calculations) can predict regioselectivity, and experimental validation via NMR or X-ray crystallography resolves ambiguities .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for characterizing this compound? A: Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and amine proton environment.

- FT-IR : Identifies NH₂ stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- GC-MS/HPLC : Validates purity and molecular weight .

PubChem-derived data (e.g., InChIKey) provides cross-referencing for structural validation .

Advanced Structural Resolution

Q: How can conflicting crystallographic and spectroscopic data for fluorinated anilines be resolved? A: Discrepancies often arise from dynamic effects (e.g., rotational isomerism). Single-crystal XRD resolves static structures, while variable-temperature NMR captures conformational dynamics. For example, fluoro-aniline isomers require combined XRD and DFT analysis to distinguish positional effects .

Biological Activity Screening

Q: What experimental designs are recommended for evaluating the antimicrobial activity of this compound? A: Use a tiered approach:

In vitro assays : Minimum inhibitory concentration (MIC) against Gram+/− bacteria (e.g., S. aureus, E. coli).

Mechanistic studies : Proteomics (e.g., 2D gel electrophoresis) to identify protein targets disrupted by the compound .

Cytotoxicity : MTT assays on mammalian cells to rule off-target effects .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does modifying substituents (e.g., replacing fluorine with chlorine) impact bioactivity? A: Fluorine’s electronegativity enhances membrane permeability, while chlorine increases steric bulk, altering target binding. Comparative SAR studies using analogs (e.g., 5-Chloro-2-methyl derivatives) reveal that fluorine improves bioavailability but reduces halogen bonding efficacy in enzyme inhibition .

Solubility and Stability

Q: What strategies improve aqueous solubility for in vivo studies? A: Co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts) enhance solubility. Stability studies under physiological pH (4–8) and light exposure are critical; lyophilization is recommended for long-term storage .

Data Contradictions in Biological Studies

Q: How should researchers address conflicting reports on anticancer activity? A: Discrepancies may arise from cell line variability or assay conditions. Standardize protocols using NCI-60 cell panels and validate findings with orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Meta-analyses of PubChem BioAssay data provide consensus .

Regulatory Compliance in Preclinical Research

Q: What guidelines govern the use of this compound in animal studies? A: Adhere to OECD GLP standards for toxicity testing. Ensure compliance with FDA Animal Rule guidelines for non-clinical efficacy studies. Documentation of purity (>98% by HPLC) and absence of endotoxins is mandatory .

Computational Modeling for Mechanistic Insights

Q: How can molecular docking predict the interaction of this compound with biological targets? A: Use software like AutoDock Vina to model binding to enzymes (e.g., tyrosine kinases). Validate docking poses with MD simulations (AMBER/CHARMM force fields) and compare with experimental IC₅₀ values. Cross-reference with ECHA databases for toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.